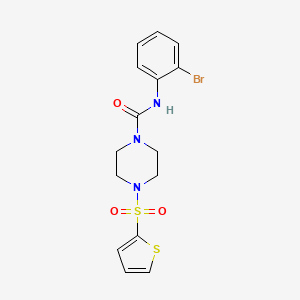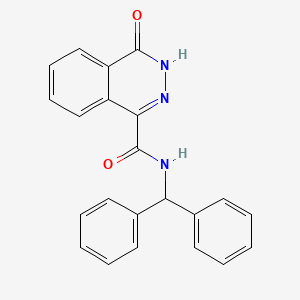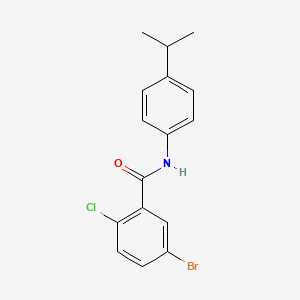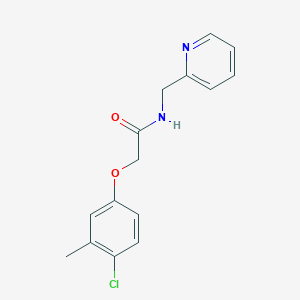
N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide
説明
N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide, also known as BPTP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development. BPTP is a piperazine derivative that has been shown to exhibit promising properties as a selective serotonin reuptake inhibitor (SSRI) and a potential treatment for depression.
作用機序
The mechanism of action of N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide involves inhibition of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting this transporter, N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential therapeutic effects in depression.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide has been shown to exhibit antidepressant-like effects in several animal models of depression, including the forced swim test and the tail suspension test. These effects are thought to be mediated by the increased availability of serotonin in the synaptic cleft, which can lead to enhanced signaling through serotonin receptors. N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide has also been shown to have minimal effects on other neurotransmitter systems, suggesting that it may have a favorable side effect profile compared to other SSRIs.
実験室実験の利点と制限
N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high affinity and selectivity for the serotonin transporter, its favorable pharmacokinetic profile, and its potential for use in the treatment of depression. However, N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide also has several limitations, including its relatively low potency compared to other SSRIs and the need for further optimization of its pharmacological properties.
将来の方向性
Several future directions for research on N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide include optimization of its pharmacological properties, including its potency and selectivity for the serotonin transporter. Other potential applications for N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide include the treatment of other psychiatric disorders, such as anxiety and obsessive-compulsive disorder, as well as the development of novel antidepressant drugs based on the structure of N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide. Further research is also needed to explore the potential side effects and safety profile of N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide in humans.
科学的研究の応用
N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide has been studied for its potential applications in drug development, particularly as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression. Several studies have reported that N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide exhibits high affinity and selectivity for the serotonin transporter, which is the target of most SSRIs. N-(2-bromophenyl)-4-(2-thienylsulfonyl)-1-piperazinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
特性
IUPAC Name |
N-(2-bromophenyl)-4-thiophen-2-ylsulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S2/c16-12-4-1-2-5-13(12)17-15(20)18-7-9-19(10-8-18)24(21,22)14-6-3-11-23-14/h1-6,11H,7-10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHXSWOMYAGKNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-(thiophen-2-ylsulfonyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(2-bromobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4759968.png)
![N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide](/img/structure/B4759974.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyridine](/img/structure/B4759975.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4759990.png)
![3-ethyl-5-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4759996.png)
![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B4760004.png)
![ethyl 2-(ethyl{[7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4760006.png)
![N-[2-(cyclohexylthio)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4760022.png)

![N-cyclopropyl-2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4760045.png)
![2-chloro-5-iodo-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4760048.png)